molecular formula C16H14ClFN2O4 B4035217 2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide

Cat. No.: B4035217
M. Wt: 352.74 g/mol
InChI Key: HMFHXRLSEKUCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H14ClFN2O4 and its molecular weight is 352.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0626128 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the pharmacokinetics and metabolism of S-1, a compound within the same class, in rats revealed insights into its absorption, clearance, distribution, and metabolism, highlighting the importance of understanding these aspects for preclinical development of propanamides (Wu et al., 2006).

Photoreactions in Different Solvents

Research on flutamide, which shares a similar structural motif, has shown that it undergoes different photoreactions in acetonitrile and 2-propanol solvents, highlighting the influence of solvent on the stability and reactivity of such compounds (Watanabe et al., 2015).

Detection and Analysis

A method for detecting flutamide in pharmaceutical dosage using electrospray ionization mass spectrometry combined with Soxhlet apparatus was reported, demonstrating the relevance of analytical techniques in the quality control of pharmaceuticals containing similar compounds (Khan et al., 2015).

Chemical Properties and Reactions

The study of novel copolymers including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates illustrates the chemical versatility and potential applications of compounds with similar structural features in materials science (Kim et al., 1999).

Antibacterial Properties

Research on thiourea derivatives, including those with a structure similar to the mentioned compound, has shown significant anti-pathogenic activity, especially against bacteria known for their ability to form biofilms. This suggests potential applications in developing antimicrobial agents (Limban et al., 2011).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O4/c1-9-7-11(17)3-6-15(9)24-10(2)16(21)19-12-4-5-13(18)14(8-12)20(22)23/h3-8,10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHXRLSEKUCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide
Reactant of Route 5
2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-2-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.